molecular formula C20H25NO2 B14709794 4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione CAS No. 23673-43-0

4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione

Cat. No.: B14709794
CAS No.: 23673-43-0
M. Wt: 311.4 g/mol
InChI Key: FBGBNUHZWSPSIG-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with 4-cyclohexylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and bases such as triethylamine. The reaction is usually conducted at room temperature, and the product is purified using standard techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. It targets various molecular pathways, including those involved in cell proliferation and apoptosis. The quinone moiety plays a crucial role in its biological activity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione is unique due to its specific structural features, such as the cyclohexylbutylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

23673-43-0

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-cyclohexylbutylamino)naphthalene-1,2-dione

InChI

InChI=1S/C20H25NO2/c22-19-14-18(16-11-4-5-12-17(16)20(19)23)21-13-7-6-10-15-8-2-1-3-9-15/h4-5,11-12,14-15,21H,1-3,6-10,13H2

InChI Key

FBGBNUHZWSPSIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCNC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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